molecular formula C18H21N3O2 B4879125 (3-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

(3-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

Cat. No.: B4879125
M. Wt: 311.4 g/mol
InChI Key: NMXIBZHNCCJXTB-UHFFFAOYSA-N
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Description

(3-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of ethoxyphenyl and pyridyl groups linked through a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the aminomethylation of 4-substituted acetophenones, followed by reduction with lithium alumohydride in dry ether to produce 1-(4-substituted phenyl)-3-[4-substituted piperazino(piperidino)]propan-1-ols. These intermediates are then converted to the final product through further chemical reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a receptor modulator.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (3-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate signaling pathways and biochemical processes, leading to various physiological effects. For instance, the compound may act as an agonist or antagonist at certain receptors, influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

(3-ethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-23-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-4-9-19-17/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXIBZHNCCJXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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